Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including 4-chloro-3-nitro-N-phenyl-benzenesulfonamide, often involves chemoselective aromatic substitution reactions. A novel route has been developed that involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide, showcasing practical chemoselective and functional group compatibility (Xiao Yu et al., 2022). This method employs insensitive and inexpensive reagents for the nitration reactions and provides a direct approach for the synthesis of crucial intermediates for further chemical modifications.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives has been extensively studied through X-ray crystallography. One study described the structure of a closely related compound, highlighting the twisted configuration of the N-phenyl rings with respect to the benzene ring of the phenylsulfonamide group and the formation of dimers via N-H...O hydrogen bonds between sulfonamide groups (M. Główka et al., 1995). This detailed analysis sheds light on the intricate molecular interactions that dictate the crystalline structure of these compounds.
Chemical Reactions and Properties
Benzenesulfonamide derivatives undergo various chemical reactions, influenced by their functional groups. The sulfonamide group, in particular, plays a crucial role in the formation of hydrogen bonds and determines the reactivity of these compounds. Photooxidation studies of similar compounds have shown the formation of nitroso- and nitro-products upon irradiation, suggesting a pathway for further chemical transformations (G. C. Miller & D. Crosby, 1983).
Scientific Research Applications
1. Anticancer and Antimicrobial Agents
- Summary of Application: Benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents. These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .
- Methods of Application: The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and their evaluation for anti-proliferative activity against various cancer cell lines .
- Results: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .
2. Hybrid Pharmacological Agents
- Summary of Application: Triazole-benzenesulfonamide hybrids have been developed and studied for their wide spectrum of biological activities, including anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic effects .
- Methods of Application: The process involves the fusion of triazoles and benzenesulfonamides to create a single molecule with enhanced therapeutic potential .
- Results: The hybridization of these two compounds represents an advanced approach in the synthesis of more potent therapeutic candidates with higher potency and lesser side effects .
properties
IUPAC Name |
4-chloro-3-nitro-N-phenylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-7-6-10(8-12(11)15(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEGBBKQFMABPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059673 | |
Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
CAS RN |
137-49-5 | |
Record name | 4-Chloro-3-nitro-N-phenylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 137-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitro-N-phenylbenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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